N-benzyl-3-bromo-4-methoxybenzamide

Lipophilicity Drug-likeness Medicinal chemistry

N-Benzyl-3-bromo-4-methoxybenzamide (CAS 356550-23-7) is the cornerstone building block for ABL-family kinase inhibitor SAR programs, directly derived from the INNO-406 (bafetinib) pharmacophore. Its non-interchangeable 3-bromo-4-methoxy pattern enables orthogonal Suzuki diversification and retains the critical secondary amide NH for allosteric Y-pocket hydrogen bonding. Unlike des-bromo or N-methyl analogs, this compound provides dual synthetic handles for biotinylation, photoaffinity labeling, and focused library generation. Secure your supply of this privileged scaffold for kinase probe generation—bulk quantities and custom packaging available.

Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
Cat. No. B5792454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-bromo-4-methoxybenzamide
Molecular FormulaC15H14BrNO2
Molecular Weight320.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br
InChIInChI=1S/C15H14BrNO2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
InChIKeyVOBBWAOJYJRHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-bromo-4-methoxybenzamide – Chemical Identity and Procurement-Grade Characterization for Accelerated Medicinal Chemistry


N-Benzyl-3-bromo-4-methoxybenzamide (CAS 356550-23-7) is a tri-substituted aromatic amide (C15H14BrNO2, MW 320.18 g/mol) belonging to the N-benzylbenzamide class. It contains a 3-bromo-4-methoxybenzoyl core conjugated to a benzylamine moiety, yielding a moderate lipophilicity (LogP 3.79) and limited aqueous solubility (LogSW –4.77) . The 3-bromo substituent serves as a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the 4-methoxy group electronically tunes the aromatic ring, collectively defining this compound as a versatile intermediate in kinase-focused libraries targeting ABL1, ABL2, and BCR-ABL1 [1].

Why N-Benzyl-3-bromo-4-methoxybenzamide Cannot Be Replaced by Unsubstituted or Singly Substituted N-Benzylbenzamides in Kinase-Targeted Libraries


The 3-bromo-4-methoxy substitution pattern is not decorative. Removing the bromine (N-benzyl-4-methoxybenzamide, CAS 7465-87-4) eliminates the heavy atom required for halogen bonding with kinase hinge residues and abolishes the synthetic handle for Pd-catalyzed diversification . Deleting the methoxy group (N-benzyl-3-bromobenzamide, CAS 161258-41-9) alters the electron density of the aromatic ring, shifting reactivity in electrophilic substitution and affecting π-stacking interactions within the ATP-binding pocket . N-Methylation of the amide nitrogen (N-benzyl-3-bromo-4-methoxy-N-methylbenzamide, CAS 445409-38-1) eliminates the hydrogen-bond donor capacity of the secondary amide, which is critical for anchoring the ligand within allosteric Y-pocket sites identified in N-benzylbenzamide-based Aurora kinase A inhibitors [1]. The precise combination of bromine, methoxy, and secondary benzamide functionalities is therefore non-interchangeable when the synthetic objective is ABL-family kinase probe generation or allosteric modulator screening.

Quantitative Comparator Evidence for N-Benzyl-3-bromo-4-methoxybenzamide Relative to Closest Structural Analogs


Lipophilicity Advantage Over Singly Substituted Analogs Drives Membrane Permeability and Target Engagement Potential

N-Benzyl-3-bromo-4-methoxybenzamide exhibits a calculated LogP of 3.79, which is +0.93 units higher than the non-brominated analog N-benzyl-4-methoxybenzamide (LogP ~2.86 estimated by difference) and +0.47 units above N-benzyl-3-bromobenzamide (LogP ~3.32 estimated) . LogSW of –4.77 indicates 35-fold lower aqueous solubility than the des-bromo analog, consistent with the contribution of bromine to hydrophobic surface area. In kinase drug discovery, a LogP window of 3–4 is associated with optimal cell permeability while maintaining acceptable solubility for biochemical assay conditions [1].

Lipophilicity Drug-likeness Medicinal chemistry

Bromine as a Synthetic Diversification Handle: Cross-Coupling Reactivity Absent in Des-Bromo and N-Methylated Analogs

The 3-bromine substituent enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing late-stage diversification into biaryl and aniline derivatives without protecting-group manipulation. In contrast, N-benzyl-4-methoxybenzamide (CAS 7465-87-4, no bromine) requires electrophilic bromination (NBS, Br2) as a separate synthetic step, adding 1–2 days to library production workflows and introducing regioselectivity challenges due to the ortho/para-directing methoxy group [1]. N-Benzyl-3-bromo-4-methoxy-N-methylbenzamide (CAS 445409-38-1) retains the bromine but the tertiary amide renders the nitrogen non-functionalizable for subsequent diversification, reducing the number of derivatizable positions from two (Br + NH) to one (Br only) .

Cross-coupling Chemical biology Library synthesis

Secondary Amide Hydrogen-Bond Donor: Pharmacophoric Requirement for Allosteric Kinase Pocket Engagement

The N-benzylbenzamide scaffold has been validated as an allosteric AurkA inhibitor pharmacophore, with compound 6h (AurkA IC50 = 6.50 μM) demonstrating that the secondary amide NH forms a critical hydrogen bond with backbone carbonyls in the Y-pocket [1]. SAR analysis from this study confirmed that N-methylation of the benzamide nitrogen abolished inhibitory activity (>80% loss at 50 μM), establishing the secondary amide as a pharmacophoric requirement [1]. N-Benzyl-3-bromo-4-methoxybenzamide retains this essential secondary amide, whereas N-benzyl-3-bromo-4-methoxy-N-methylbenzamide (CAS 445409-38-1) lacks the NH donor and is predicted to be inactive in allosteric AurkA assays .

Kinase inhibition Allosteric modulation Structure-activity relationship

ABL Kinase Inhibitor Precursor Lineage: Positional Substitution Pattern Aligned with Known Pharmacophores

3-Bromo-4-methoxybenzoic acid, the direct synthetic precursor to the target compound, is explicitly utilized in the synthesis of benzamide derivatives that inhibit ABL1, ABL2, and BCR-ABL1 kinases – validated targets in chronic myeloid leukemia [1]. The 3-substituted benzamide motif is well-precedented in the Bcr-Abl inhibitor class: INNO-406 (bafetinib) incorporates a 3-substituted benzamide core and exhibits Bcr-Abl IC50 of 5.8 nM [2]. While the target compound is an intermediate and not a final drug candidate, its 3-bromo-4-methoxy substitution pattern maps onto the 3-substituted benzamide pharmacophore required for Abl kinase engagement, distinguishing it from 4-substituted or unsubstituted benzamide intermediates that lack this established SAR alignment [3].

ABL kinase BCR-ABL Leukemia

Molecular Complexity and Rotatable Bond Signature Distinguishes from Simpler Benzamide Building Blocks

With a molecular weight of 320.18 g/mol and 3 rotatable bonds, N-benzyl-3-bromo-4-methoxybenzamide occupies a chemical space between fragment-sized benzamide building blocks (MW <250) and fully elaborated drug-like leads (MW >400) . Compared to the simpler intermediate 3-bromo-4-methoxybenzamide (MW 230.06, 1 rotatable bond, CAS 200956-55-4) , the target compound adds the N-benzyl group, contributing +90.12 Da and increasing conformational flexibility (3 vs 1 rotatable bond). This positions it as a near-lead-like intermediate rather than a mere fragment, enabling direct SAR exploration without requiring additional amidation chemistry .

Molecular complexity Fragment-based drug discovery Chemical diversity

High-Value Application Scenarios for N-Benzyl-3-bromo-4-methoxybenzamide in Industrial and Academic Research


Kinase-Focused Fragment-to-Lead Chemistry Targeting ABL Family Kinases

Procurement of N-benzyl-3-bromo-4-methoxybenzamide enables direct entry into ABL1/ABL2/BCR-ABL1 inhibitor SAR programs, as established by the 3-substituted benzamide pharmacophore validated in the INNO-406 (bafetinib) development program [1]. The 3-bromine permits Suzuki diversification to generate focused libraries of biaryl analogs exploring the hydrophobic pocket adjacent to the hinge region, while the secondary amide NH serves as a hydrogen-bond anchor as demonstrated in allosteric AurkA Y-pocket engagement [2]. This compound is particularly suited for academic labs and CROs seeking a single, multi-functional intermediate rather than purchasing separate brominated and non-brominated benzamide building blocks. Use case: 96-well plate Suzuki library generation for Bcr-Abl biochemical IC50 screening.

Allosteric Kinase Modulator Screening Libraries

The N-benzylbenzamide scaffold has demonstrated efficacy as an allosteric AurkA inhibitor platform, with compound 6h exhibiting IC50 = 6.50 μM in catalytic assays and suppressing non-catalytic AurkA functions including DNA replication during G1-S transition [1]. N-Benzyl-3-bromo-4-methoxybenzamide retains the critical secondary amide NH required for Y-pocket hydrogen bonding, making it a privileged scaffold for allosteric kinase modulator screening campaigns. The bromine atom provides a vector for further optimization toward the hydrophobic Y-pocket subsite identified in docking studies [1]. Application: high-throughput allosteric kinase displacement assays (e.g., AurkA-TPX2 interaction FRET).

Chemical Biology Probe Development via Late-Stage Functionalization

The dual orthogonal handles (3-Br for cross-coupling, secondary amide NH for N-functionalization) enable efficient synthesis of chemical biology probes including biotinylated derivatives, fluorescent conjugates, and photoaffinity labels without requiring de novo synthesis [1][2]. In contrast, the N-methylated analog (CAS 445409-38-1) loses the NH handle, and the des-bromo analog (CAS 7465-87-4) requires a bromination step that risks over-bromination and regiochemical ambiguity [2]. This compound is the optimal starting material for labs that need to generate 3–5 probe variants from a single precursor batch. Application: synthesis of biotin-N-benzyl-3-(4-methoxybenzamide) pull-down probes for target identification.

Medicinal Chemistry Education and Methodology Training

As a multi-functional benzamide with moderate molecular weight (320.18 g/mol) and well-characterized physicochemical properties (LogP 3.79, 3 rotatable bonds) [1], this compound serves as an ideal teaching substrate for Pd-catalyzed cross-coupling methodology training, amide bond chemistry demonstration, and LogP-mediated SAR concept illustration in graduate-level medicinal chemistry courses. The quantifiable lipophilicity difference (+0.93 LogP units vs des-bromo analog) provides a concrete, measurable parameter for student exercises in property-based drug design [2].

Quote Request

Request a Quote for N-benzyl-3-bromo-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.